molecular formula C7H16ClNO2 B12940906 (S)-3-(2-Methoxyethyl)morpholine hydrochloride

(S)-3-(2-Methoxyethyl)morpholine hydrochloride

Cat. No.: B12940906
M. Wt: 181.66 g/mol
InChI Key: OOGNNAXQTHOWFA-FJXQXJEOSA-N
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Description

(S)-3-(2-Methoxyethyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a methoxyethyl group attached to the morpholine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Methoxyethyl)morpholine hydrochloride typically involves the reaction of morpholine with 2-methoxyethanol under specific conditions. The reaction is usually catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out using large-scale reactors. The process involves the continuous addition of reactants and catalysts, followed by purification steps to isolate the desired product. The use of advanced techniques, such as flow microreactors, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-Methoxyethyl)morpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(S)-3-(2-Methoxyethyl)morpholine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-(2-Methoxyethyl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyethyl)morpholine
  • 3-(2-Methoxyethyl)morpholine
  • N-Methylmorpholine

Uniqueness

(S)-3-(2-Methoxyethyl)morpholine hydrochloride is unique due to its specific stereochemistry and the presence of the methoxyethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

(3S)-3-(2-methoxyethyl)morpholine;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-9-4-2-7-6-10-5-3-8-7;/h7-8H,2-6H2,1H3;1H/t7-;/m0./s1

InChI Key

OOGNNAXQTHOWFA-FJXQXJEOSA-N

Isomeric SMILES

COCC[C@H]1COCCN1.Cl

Canonical SMILES

COCCC1COCCN1.Cl

Origin of Product

United States

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